molecular formula C23H25N3O2 B2786152 1-[(3-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775507-18-0

1-[(3-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No. B2786152
CAS RN: 1775507-18-0
M. Wt: 375.472
InChI Key: WLIQXHWNZWFFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, also known as MPDPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperidine derivative that has been synthesized for the purpose of studying its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This compound has also been shown to have an allosteric modulatory effect on the dopamine transporter, which may further enhance its effects on dopamine neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity and induce stereotypic behaviors in animal models, which suggests that it may have potential applications in the study of motor disorders such as Parkinson's disease. This compound has also been shown to have anxiogenic effects, which may make it useful in the study of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine in lab experiments is its high selectivity for the dopamine transporter, which makes it a valuable tool for studying the dopaminergic system. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of using this compound is that it has not been extensively studied in humans, which limits its potential applications in clinical research.

Future Directions

There are several future directions for the study of 1-[(3-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. One potential direction is the study of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is the study of its effects on neurodegenerative diseases such as Alzheimer's disease. Additionally, the development of more selective and potent derivatives of this compound may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis method of 1-[(3-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves the reaction of 3-methylbenzoyl chloride with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)methylpiperidine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and identity of the compound are confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-[(3-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been studied for its potential applications in scientific research. It has been found to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. This compound has also been shown to have a high selectivity for the dopamine transporter over other monoamine transporters, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.

properties

IUPAC Name

2-(3-methylphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-17-6-5-7-19(14-17)16-22(27)26-12-10-18(11-13-26)15-21-24-23(25-28-21)20-8-3-2-4-9-20/h2-9,14,18H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIQXHWNZWFFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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